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molecular formula C11H16ClN3 B1347758 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine CAS No. 612487-31-7

1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No. B1347758
M. Wt: 225.72 g/mol
InChI Key: GSWLWKFDOBMBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399780B2

Procedure details

To a suspension of 2-chloro-5-(chloromethyl)pyridine (971 mg, 5.99 mmol) in acetonitrile (50 mL) was added a solution of N-methylpiperazine (1.20 g, 12.0 mmol) in acetonitrile (3 mL) followed by potassium carbonate (0.83 g, 5.99 mmol). The obtained yellow solution was heated at reflux for 40 min. The mixture was allowed to cool for 10 min and the solvent was removed in vacuo. The residue was partitioned between water, NaCl (s), and ethyl acetate. The aqueous layer was extracted with another portion of ethyl acetate. The combined organic layers were dried (Na2SO4) and the solvent was removed in vacuo affording 1.0 g (74% yield) of the title compound as a yellow oil: 1H NMR (CDCl3, 400 MHz) δ 8.31 (d, J=2 Hz, 1 H), 7.65 (dd, J=8, 2 Hz, 1 H), 7.29 (d, J=8 Hz, 1 H), 3.49 (s, 2 H), 2.46 (br s, 8 H), 2.28 (s, 3 H); 13C NMR (CDCl3, 100 MHz) δ 150.2, 150.1, 139.5, 132.8, 124.0, 59.2, 55.0, 53.0,46.0; MS (ESP) m/z 226 (M++1).
Quantity
971 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][N:14]2[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
971 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained yellow solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water, NaCl (s), and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with another portion of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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